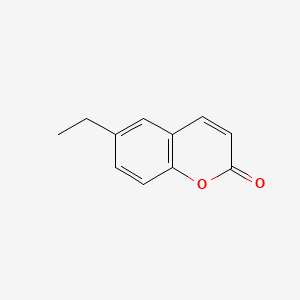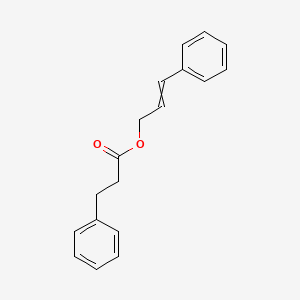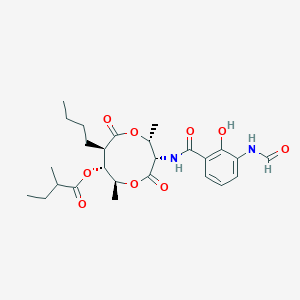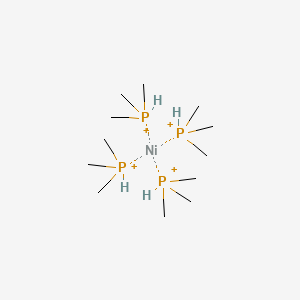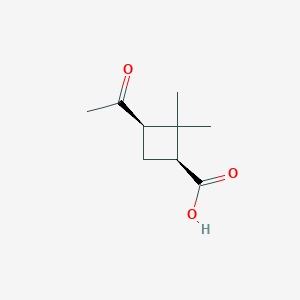
(1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid
描述
(1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid is an organic compound with a unique cyclobutane ring structure. This compound is characterized by its specific stereochemistry, which is indicated by the (1S,3R) configuration. The presence of both an acetyl group and a carboxylic acid group on the cyclobutane ring makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules One common method involves the cyclization of a suitable precursor under controlled conditions to form the cyclobutane ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature, pressure, and solvent choice to ensure efficient production. The scalability of the synthesis process is crucial for industrial applications.
化学反应分析
Types of Reactions
(1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the cyclobutane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction of the acetyl group may produce alcohols.
科学研究应用
(1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The acetyl and carboxylic acid groups can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity. The cyclobutane ring structure may also play a role in its unique properties and interactions.
相似化合物的比较
Similar Compounds
- (1S,3R)-3-acetyl-2,2-dimethylcyclopentane-1-carboxylic acid
- (1S,3R)-3-acetyl-2,2-dimethylcyclohexane-1-carboxylic acid
Uniqueness
The uniqueness of (1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid lies in its cyclobutane ring structure, which is less common compared to cyclopentane and cyclohexane rings. This structural difference can lead to distinct chemical and physical properties, making it a valuable compound for specific applications.
属性
IUPAC Name |
(1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-5(10)6-4-7(8(11)12)9(6,2)3/h6-7H,4H2,1-3H3,(H,11,12)/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUKBNZKASVATD-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C1(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@@H](C1(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442670 | |
| Record name | (1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28587-41-9 | |
| Record name | (1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


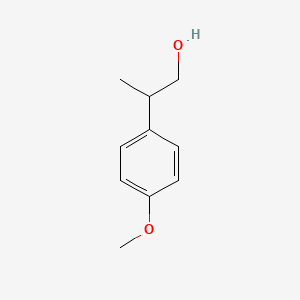
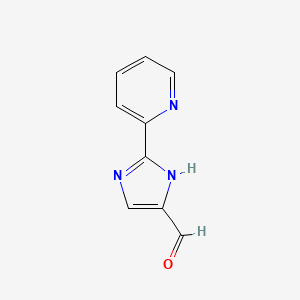
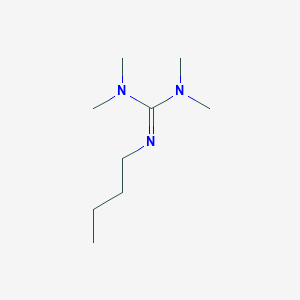

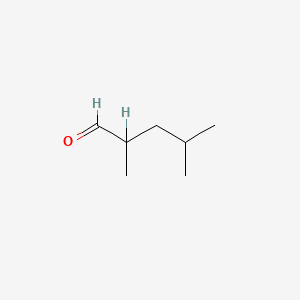
![2-[4-(Propan-2-yloxy)phenyl]butanedioic acid](/img/structure/B3050700.png)
![2-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B3050701.png)
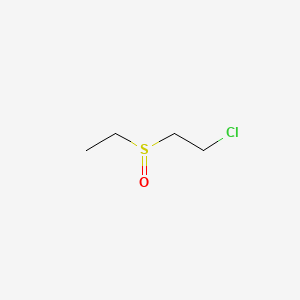
![3-Azabicyclo[3.3.1]nonane](/img/structure/B3050704.png)
